Cas no 134308-14-8 ((+)-cp 47,497)

(+)-cp 47,497 structure
Nome del prodotto:(+)-cp 47,497
(+)-cp 47,497 Proprietà chimiche e fisiche
Nomi e identificatori
-
- (+)-CP 47,497
- AC1MIT27
- cis-3,8H-3-Methylpyrrolizidinyl-cis-5,8H-5-methyldiphenylacetate hydrochloride
- LS-28992
- cis-3-[4-(1,1-dimethylheptyl)-2-hydroxyphenyl]cyclohexanol
- (5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl)methyl 2,2-diphenylacetate hydrochloride
- (+)-CP 47,497 (exempt preparation)
- DTXSID90875481
- DB-307759
- 2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol
- 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
- 3beta-[4-(1,1-Dimethylnonyl)-2-hydroxyphenyl]cyclohexane-1beta-ol
- CP 47,497-C9-homolog
- 134308-14-8
- (C9)-Cp 47,497
- DTXSID801017341
- (1r,3s)-3-[2-hydroxy-4-(1,1-dimethylnonyl)-phenyl]-cyclohexan-1-ol
- 7W96Y4OF1O
- CP-47497, (C9)
- UNII-7W96Y4OF1O
- BDBM84904
- (C9)-CP-47497
- cis-5-(1,1-Dimethylnonyl)-2-(3-hydroxycyclohexyl)phenol
- Phenol, 5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-, (1S-cis)-
- cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol
- SCHEMBL11162188
- PDSP2_000190
- Phenol, 5-(1,1-dimethylnonyl)-2-((1S,3R)-3-hydroxycyclohexyl)-
- 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol
- 132296-12-9
- 70435-08-4
- (+)-cp 47,497
-
- Inchi: InChI=1S/C21H34O2/c1-4-5-6-7-13-21(2,3)17-11-12-19(20(23)15-17)16-9-8-10-18(22)14-16/h11-12,15-16,18,22-23H,4-10,13-14H2,1-3H3/t16-,18+/m1/s1
- Chiave InChI: ZWWRREXSUJTKNN-AEFFLSMTSA-N
- Sorrisi: CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2CCC[C@@H](C2)O)O
Proprietà calcolate
- Massa esatta: 346.287180451g/mol
- Massa monoisotopica: 346.287180451g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 23
- Conta legami ruotabili: 7
- Complessità: 365
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.5Ų
- XLogP3: 8.2
(+)-cp 47,497 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | C781603-2.5mg |
(+)-CP 47,497 |
134308-14-8 | 2.5mg |
$ 260.00 | 2022-06-06 | ||
TRC | C781603-1mg |
(+)-CP 47,497 |
134308-14-8 | 1mg |
$ 130.00 | 2022-06-06 |
(+)-cp 47,497 Letteratura correlata
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
134308-14-8 ((+)-cp 47,497) Prodotti correlati
- 3772-56-3(Totaradiol)
- 564-73-8(Podocarpa-8,11,13-triene-3.beta.,12-diol, 13-isopropyl-)
- 289491-70-9(methyl 2-2-(chlorosulfonyl)phenylacetate)
- 2639444-66-7(1-(benzyloxy)carbonyl-8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid)
- 2044706-14-9(3-Azabicyclo[3.2.0]heptane-6-methanol, (1S,5S,6S)-)
- 1807089-50-4(Ethyl 2-cyano-4-methylnicotinate)
- 933243-21-1(1-(3-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazol-5-one)
- 1798463-99-6(N-(4-Fluorophenyl)-N′-[2-(2-furanyl)-2-methoxyethyl]urea)
- 1421505-43-2(2-methyl-4-(1H-pyrrol-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyrimidine)
- 1343702-67-9(methyl 2-(methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoate)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
